molecular formula C10H11N3O3 B14369920 2-(3-Azidopropyl)-6-methoxycyclohexa-2,5-diene-1,4-dione CAS No. 89890-35-7

2-(3-Azidopropyl)-6-methoxycyclohexa-2,5-diene-1,4-dione

Cat. No.: B14369920
CAS No.: 89890-35-7
M. Wt: 221.21 g/mol
InChI Key: OKKJEDYIOBGAQF-UHFFFAOYSA-N
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Description

2-(3-Azidopropyl)-6-methoxycyclohexa-2,5-diene-1,4-dione is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features an azide group, a methoxy group, and a cyclohexa-2,5-diene-1,4-dione core, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(3-Azidopropyl)-6-methoxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Saturated cyclohexane derivatives.

    Substitution: Triazole derivatives.

Mechanism of Action

The mechanism of action of 2-(3-Azidopropyl)-6-methoxycyclohexa-2,5-diene-1,4-dione involves its ability to undergo click chemistry reactions, forming stable triazole linkages. These reactions are highly specific and efficient, making the compound valuable for bioconjugation and material science applications . The azide group is particularly reactive, allowing for the formation of covalent bonds with various substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Azidopropyl)-6-methoxycyclohexa-2,5-diene-1,4-dione is unique due to its combination of an azide group and a methoxy-substituted cyclohexa-2,5-diene-1,4-dione core. This structure allows for versatile chemical modifications and applications in various fields, distinguishing it from other similar compounds .

Properties

CAS No.

89890-35-7

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

2-(3-azidopropyl)-6-methoxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C10H11N3O3/c1-16-9-6-8(14)5-7(10(9)15)3-2-4-12-13-11/h5-6H,2-4H2,1H3

InChI Key

OKKJEDYIOBGAQF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C=C(C1=O)CCCN=[N+]=[N-]

Origin of Product

United States

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